

Manumycin E chemical formula and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Manumycin E**

Cat. No.: **B15566677**

[Get Quote](#)

Manumycin E: A Technical Guide for Researchers

An in-depth examination of the chemical properties, biological activity, and mechanisms of action of the polyketide antibiotic, **Manumycin E**. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

Manumycin E is a member of the manumycin class of antibiotics, characterized by a complex polyketide structure. Its fundamental chemical and physical properties are summarized below.

Property	Value	Reference
Chemical Formula	C ₃₀ H ₃₄ N ₂ O ₇	[1] [2]
Molecular Weight	534.61 g/mol	[1] [2]
Appearance	Pale yellow powder	[3]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO	[4]

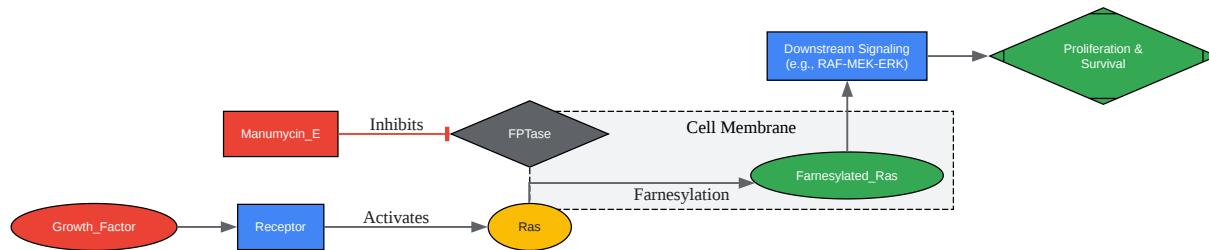
Biological Activity and Mechanism of Action

Manumycin E exhibits a range of biological activities, primarily as an antibacterial agent and as an inhibitor of a key enzyme in cellular signaling pathways.

Antibacterial Activity

Manumycin E is active against Gram-positive bacteria^{[1][5]}. Its efficacy against Gram-negative bacteria is generally weak, with some effect observed against *Escherichia coli*^[6]. It has not been shown to have activity against fungi^{[6][7]}.

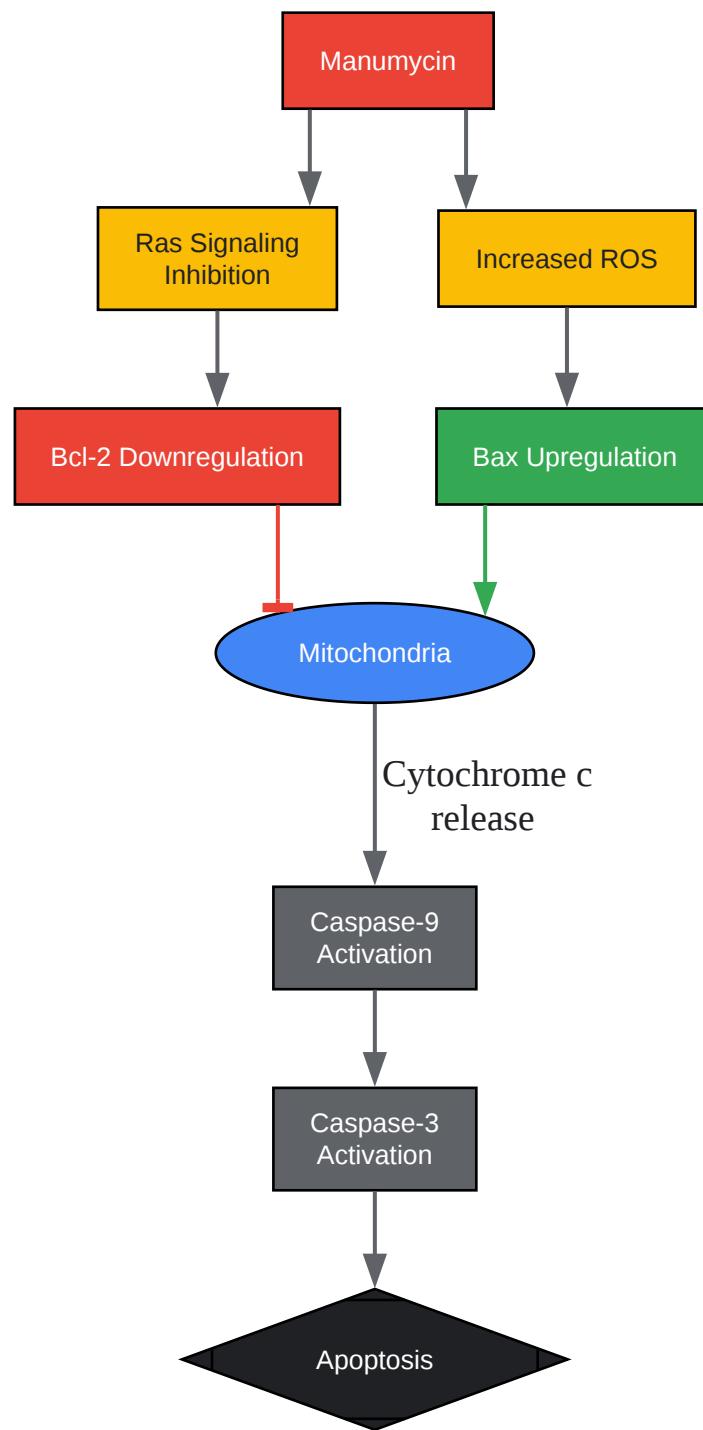
Inhibition of Farnesyltransferase


A significant aspect of **Manumycin E**'s biological profile is its moderate inhibitory effect on the enzyme farnesyl:protein transferase (FPTase)^{[1][5]}. This enzyme is crucial for the post-translational modification of the p21-ras protein, a key component in cellular signal transduction pathways that regulate cell growth and proliferation^{[8][9]}. By inhibiting the farnesylation of p21-ras, **Manumycin E** can interfere with these signaling cascades.

Cytotoxic Activity

Manumycin E has demonstrated weak cytotoxic activity against the human colon tumor cell line HCT-116^{[1][5]}. This anti-proliferative effect is likely linked to its inhibition of farnesyltransferase and subsequent disruption of Ras signaling.

Signaling Pathways Influenced by Manumycins


The primary molecular target of the manumycin family of compounds is farnesyltransferase, leading to the disruption of the Ras signaling pathway. This interference can subsequently trigger apoptotic pathways.

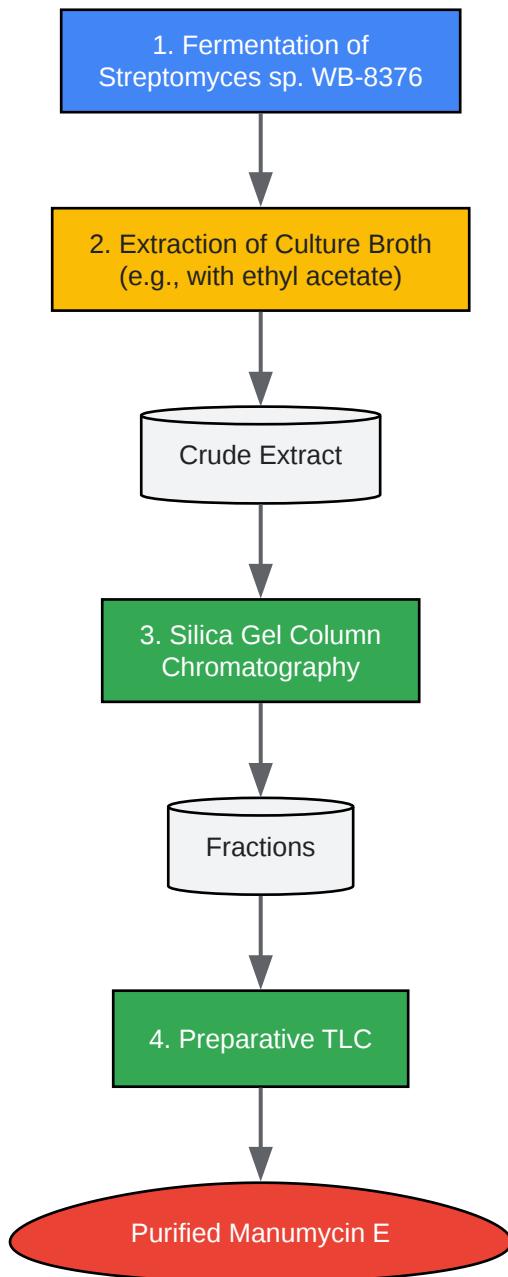
[Click to download full resolution via product page](#)

Inhibition of the Ras Signaling Pathway by **Manumycin E**.

By inhibiting Farnesyl:protein transferase (FPTase), **Manumycin E** prevents the farnesylation of Ras, a critical step for its localization to the cell membrane and subsequent activation of downstream pro-proliferative and survival pathways.

[Click to download full resolution via product page](#)

Induction of Apoptosis by Manumycins.


Manumycins can induce apoptosis through the intrinsic mitochondrial pathway. This is achieved by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of a caspase cascade.

Experimental Protocols

The following sections outline the general methodologies employed in the study of **Manumycin E**.

Isolation and Purification of Manumycin E

Manumycins E, F, and G were first isolated from the culture broth of *Streptomyces* sp. strain WB-8376[1]. The general workflow for isolation is as follows:

[Click to download full resolution via product page](#)

General workflow for the isolation of **Manumycin E**.

The structure of the isolated compound was then established using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[1][2].

Antibacterial Susceptibility Testing

The antibacterial activity of **Manumycin E** is typically determined using broth or agar dilution methods to establish the Minimum Inhibitory Concentration (MIC)[10].

- Inoculum Preparation: A standardized suspension of the test bacteria is prepared.
- Serial Dilution: The compound is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) in a multi-well plate.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Farnesyltransferase Inhibition Assay

The inhibitory effect of **Manumycin E** on farnesyltransferase can be assessed using an in vitro enzyme assay[4][11].

- Reaction Mixture: A reaction mixture is prepared containing purified farnesyltransferase, farnesyl pyrophosphate (the substrate), and a farnesyl-acceptor peptide (e.g., a biotinylated peptide).
- Inhibitor Addition: Varying concentrations of **Manumycin E** are added to the reaction mixture.
- Incubation: The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 37°C).

- **Detection:** The amount of farnesylated peptide is quantified. This can be done using various methods, such as scintillation counting if a radiolabeled substrate is used, or through a non-radioactive method like a filter-binding assay or fluorescence-based detection.
- **IC50 Calculation:** The concentration of **Manumycin E** that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of **Manumycin E** on cell lines like HCT-116 is commonly measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[8].

- **Cell Seeding:** HCT-116 cells are seeded in a 96-well plate and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of **Manumycin E** and incubated for a specified period (e.g., 48-72 hours).
- **MTT Addition:** The MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
- **Absorbance Measurement:** The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Cell Viability Calculation:** The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value can be determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from *Streptomyces* sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure of manumycin. I. Characterization, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nisamycin, a new manumycin group antibiotic from *Streptomyces* sp. K106. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unito.it [iris.unito.it]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. woah.org [woah.org]
- 10. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxic Activity of *Origanum vulgare* L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Manumycin E chemical formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15566677#manumycin-e-chemical-formula-and-molecular-weight\]](https://www.benchchem.com/product/b15566677#manumycin-e-chemical-formula-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com